1-metil-4-nitro-1H-imidazol-2-carboxilato de metilo

Descripción general

Descripción

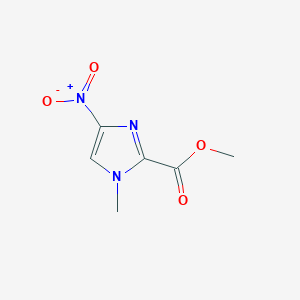

Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of a nitro group at the 4-position and a carboxylate ester at the 2-position, making it a versatile molecule in various chemical reactions and applications.

Aplicaciones Científicas De Investigación

Chemistry

Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. The compound's unique substitution pattern contributes to its reactivity, allowing for various functionalizations that are crucial in synthetic chemistry.

Biology

In biological research, this compound has been studied for its potential antimicrobial and antiparasitic properties. Its mechanism of action involves the reduction of the nitro group to form reactive intermediates that can interact with nucleic acids and proteins, leading to cell death in pathogens . Notably, it has shown effectiveness against various bacteria and protozoa, including strains resistant to conventional treatments like metronidazole .

Medicine

Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate is being explored as a precursor for synthesizing new pharmaceutical compounds. These derivatives may target specific enzymes or receptors involved in disease processes, offering potential therapeutic benefits . Its applications include:

- Development of new antimicrobial agents.

- Exploration as an anti-inflammatory agent.

- Use as a radiosensitizer in cancer treatments .

Case Study 1: Antimicrobial Activity

A study investigated the efficacy of methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate against various bacterial strains. The compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, including strains resistant to metronidazole. The results indicated that the compound could serve as a lead structure for developing new antibiotics .

Case Study 2: Synthesis of Derivatives

Research focused on synthesizing derivatives of methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate aimed at enhancing its biological activity. Several analogs were created through modifications of the nitro group and carboxylate moiety, leading to compounds with improved potency against specific pathogens .

These case studies highlight the compound's potential in medicinal chemistry and its role as a precursor for further drug development.

Mecanismo De Acción

Target of Action

Imidazole derivatives, such as Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate, have a broad range of biological activities and are known to interact with various targets .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological effects .

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways, leading to their broad range of biological activities .

Pharmacokinetics

Imidazole derivatives are generally highly soluble in water and other polar solvents, which can influence their bioavailability .

Result of Action

Imidazole derivatives are known to have a wide range of biological effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate typically involves the cyclization of amido-nitriles. One common method includes the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles.

Industrial Production Methods: Industrial production of imidazole derivatives often involves the Radziszewski reaction, which uses glyoxal, formaldehyde, and a mixture of ammonia and methylamine . This method is scalable and efficient for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions: Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced using hydrogenation or other reducing agents.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Formation of nitroso or amino derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted imidazole derivatives.

Comparación Con Compuestos Similares

- 2-Methyl-4-nitro-1H-imidazole

- 2-Methyl-5-nitro-1H-imidazole

- 4-Nitro-2-methylimidazole

Comparison: Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate is unique due to the presence of both a nitro group and a carboxylate ester group. This combination allows for a broader range of chemical reactions and applications compared to similar compounds that may only have one of these functional groups .

Actividad Biológica

Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate is a compound belonging to the imidazole family, which is characterized by its heterocyclic structure containing nitrogen atoms. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. The unique combination of functional groups in this molecule contributes to its reactivity and biological properties.

Structure

The chemical structure of methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate can be represented as follows:

This structure includes:

- A methyl group at the 1-position

- A nitro group at the 4-position

- A carboxylate group at the 2-position

Synthesis

The synthesis of methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate typically involves the nitration of imidazole derivatives followed by esterification processes. Various synthetic routes have been explored to optimize yields and purity.

Antimicrobial Activity

Recent studies have demonstrated that methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate exhibits significant antimicrobial activity against a range of bacterial strains. For instance, it was tested against both Gram-positive and Gram-negative bacteria, showing promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Staphylococcus aureus (MRSA) | 20 - 40 |

| Escherichia coli | 40 - 70 |

| Bacillus subtilis | Notable inhibition observed |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents, particularly against resistant strains like MRSA .

Anticancer Potential

In addition to its antibacterial properties, methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate has been investigated for its anticancer effects. Studies indicate that it can inhibit cell proliferation in various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.

Case Study: In Vitro Analysis

A notable study evaluated the effects of this compound on human cancer cell lines, including breast and colon cancer. The results indicated:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast cancer) | 15 | Induction of apoptosis |

| HT-29 (Colon cancer) | 25 | Cell cycle arrest at G2/M phase |

These results highlight the compound's potential as an anticancer agent, warranting further exploration into its mechanisms and therapeutic applications .

The biological activity of methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate is attributed to its ability to interact with specific molecular targets within bacterial and cancer cells. The nitro group can be reduced to form reactive intermediates that disrupt cellular processes, such as enzyme activity and DNA replication. This mechanism underlies both its antimicrobial and anticancer activities.

Propiedades

IUPAC Name |

methyl 1-methyl-4-nitroimidazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4/c1-8-3-4(9(11)12)7-5(8)6(10)13-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZSWXFKGZZOIMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1C(=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60461198 | |

| Record name | Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169770-25-6 | |

| Record name | Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.